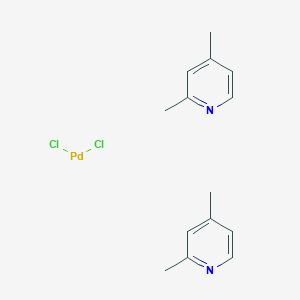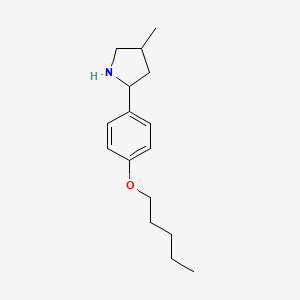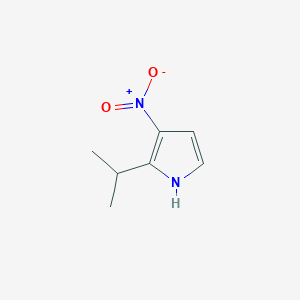
2-Isopropyl-3-nitro-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-3-nitro-1H-pyrrole is a nitrogen-containing heterocyclic compound. Pyrroles are known for their aromaticity and are key structural units in many biologically active molecules. The presence of the nitro group and the isopropyl substituent in this compound makes it particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-nitro-1H-pyrrole can be achieved through various methods. One common approach involves the nitration of 2-isopropylpyrrole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-3-nitro-1H-pyrrole undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,3-diones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halides, strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-Isopropyl-3-amino-1H-pyrrole.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Oxidation: Pyrrole-2,3-diones and other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Isopropyl-3-nitro-1H-pyrrole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-3-nitro-1H-pyrrole and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrrole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
2-Methyl-3-nitro-1H-pyrrole: Similar structure but with a methyl group instead of an isopropyl group.
2-Ethyl-3-nitro-1H-pyrrole: Similar structure but with an ethyl group instead of an isopropyl group.
2-Propyl-3-nitro-1H-pyrrole: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 2-Isopropyl-3-nitro-1H-pyrrole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its methyl, ethyl, or propyl analogs .
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-nitro-2-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)7-6(9(10)11)3-4-8-7/h3-5,8H,1-2H3 |
Clave InChI |
GSPJRLJKNBMGKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CN1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



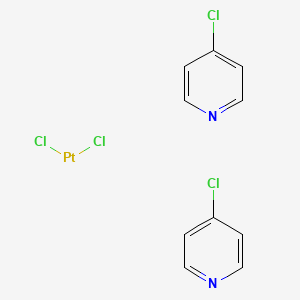

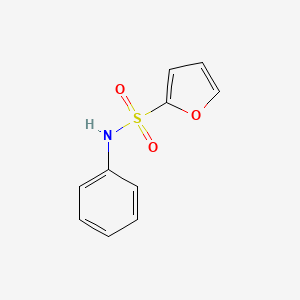



![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)
![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)

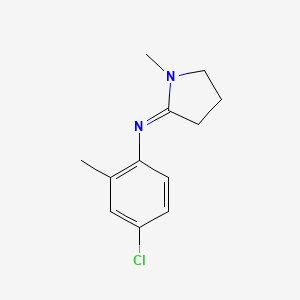
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)
